Product packaging for Rhodanine(Cat. No.:CAS No. 162382-52-7)

Rhodanine

Cat. No.: B062417
CAS No.: 162382-52-7
M. Wt: 133.2 g/mol
InChI Key: KIWUVOGUEXMXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodanine is a versatile five-membered heterocyclic scaffold of significant interest in multiple research fields, most notably in medicinal chemistry and material science. Its core structure, a thiazolidine-4-one with a ketone group, acts as a privileged pharmacophore in drug discovery, particularly for developing inhibitors targeting a variety of enzymes. Research extensively explores this compound and its derivatives as potential therapeutic agents for metabolic diseases like diabetes, due to their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), and for infectious diseases, given their efficacy against bacterial and viral targets. Beyond biomedical applications, this compound derivatives are pivotal in material science, where they serve as key precursors for synthesizing organic semiconductors, non-linear optical materials, and metal-complexing agents for sensor technologies. The compound's electron-withdrawing nature and ability to form stable complexes make it invaluable in the development of novel organic electronic devices and dyes. This product is supplied as a high-purity compound to ensure experimental reproducibility and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NOS2 B062417 Rhodanine CAS No. 162382-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1,3-thiazolidin-4-one
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InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
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InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=S)S1
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Molecular Formula

C3H3NOS2
Record name RHODANINE
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Related CAS

950981-11-0
Record name Polyrhodanine
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DSSTOX Substance ID

DTXSID4026002
Record name Rhodanine
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Molecular Weight

133.20 g/mol
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Physical Description

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline]
Record name RHODANINE
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER
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Description Aqueous solubility in buffer at pH 7.4
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Density

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617
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Color/Form

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL

CAS No.

141-84-4, 6913-23-1
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Melting Point

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)
Record name RHODANINE
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Scientific Research Applications

Chemical Properties and Structure

Rhodanine is characterized by its thiazolidine-2,4-dione structure, which allows for extensive chemical modifications. This structural versatility enables the synthesis of numerous derivatives with varied biological activities. The core structure can be altered through substitutions at various positions, leading to compounds that exhibit specific interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, this compound-based compounds have shown efficacy against viruses such as HIV and hepatitis C. These compounds function by inhibiting viral replication and interfering with viral protein synthesis, making them promising candidates for antiviral drug development .

Anticancer Properties

This compound and its derivatives have been extensively researched for their anticancer properties. They have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Notably, some this compound derivatives have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors . The following table summarizes key studies on this compound's anticancer effects:

Study ReferenceCancer TypeMechanism of ActionKey Findings
Breast CancerInhibition of CA IXCompounds showed IC50 values as low as 4.2 nM
VariousApoptosis InductionInduced cell death in multiple cancer cell lines
ColorectalCell Cycle ArrestInhibited proliferation in vitro

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Drug Discovery Applications

This compound serves as a privileged scaffold in drug discovery due to its ability to yield compounds with diverse pharmacological activities. High-throughput screening has identified numerous this compound derivatives as potential leads for drug development targeting different diseases, including diabetes and neurodegenerative disorders . The following table outlines notable this compound derivatives and their applications:

Compound NameTarget DiseaseActivity TypeReference
EpalrestatDiabetesAldose Reductase Inhibitor
Various Substituted RhodaninesAlzheimer’s DiseaseTau Pathology Recognition
5-ArylidenerhodaninesCancerSelective Enzyme Modulators

Case Study: this compound Derivatives in Cancer Therapy

A study focused on synthesizing this compound-linked benzenesulfonamide derivatives demonstrated their potential as selective inhibitors of human carbonic anhydrase IX (hCA IX). The synthesized compounds exhibited superior inhibitory activity compared to standard drugs, indicating their potential for clinical application in cancer treatment .

Case Study: Antiviral this compound Compounds

Research on this compound-based materials has revealed their effectiveness against various viral infections, including HIV and Zika virus. These studies emphasized the importance of structural modifications to enhance antiviral potency and selectivity .

Chemical Reactions Analysis

Knoevenagel Condensation

The Knoevenagel reaction of rhodanine with aldehydes has high efficiency, greater than 98%, under mild conditions . A study showed that the reaction of equimolar amounts of compounds in DMSO-d6 at 70 °C using triethylamine (TEA) as a catalyst resulted in a high efficiency .

Ring-Opening Polymerization

This compound can initiate anionic ring-opening polymerization of thiirane to produce cyclic polythioethers and act as a monomer in Knoevenagel polymerization . Multicyclic polymers can be produced through this compound-based Knoevenagel reactions and ring-opening polymerization . The Knoevenagel reaction helps incorporate this compound moieties in the backbone, side chain, or branched chain, and the ring-opening polymerization can produce cyclic structures in those locations .

Enethiol Reactions

This compound derived enethiols can undergo hydrolysis and act as inhibitors of metallo-enzymes . Enethiols derived from this compound undergo dimerizations in DMSO to yield 1,3-dithiolanes and mixed disulfides .

Other Reactions

  • Electrochemical Reactions this compound has complexing properties for heavy metal ions .
  • Reactions with Glycosides this compound can react with α-acetobromoglucose under basic conditions, leading to nitrogen and sulfur glycosylation .
  • Three-Component Reactions this compound derivatives can be synthesized via three-component reactions in water .
  • Reactions with Carbonyl Compounds this compound can be functionalized through Knoevenagel condensation with carbonyl compounds like benzaldehydes and isatins .

This compound and its derivatives have uses in organic synthesis, chemical-pharmaceutical applications, and the perfume industry . Certain this compound derivatives also possess pharmacological properties . For example, epalrestat is a this compound derivative used to treat diabetic neuropathy . Some this compound derivatives have shown antiviral, anticancer, and antimicrobial properties .

Comparison with Similar Compounds

Table 1: Cytotoxicity of this compound vs. 2-Thiohydantoin Derivatives

Compound LD50 (µM) – U-937 LD50 (µM) – COLO-720L LD50 (µM) – HUT-78
6c (R) 8.2 9.1 12.5
7b (2-T) 10.4 11.3 >50

2,4-Thiazolidinedione

2,4-Thiazolidinedione (TZD) is a key pharmacophore in antidiabetic drugs. Computational studies demonstrate this compound's superior binding affinity to human placental alkaline phosphatase (hPAA) compared to TZD, attributed to enhanced hydrogen-bonding interactions with the active site .

Thiazolidine-2,4-dione and Hydantoin

  • Structural Isomerism : this compound derivatives (e.g., 5-pyridylmethylidene) predominantly form Z-isomers, stabilizing interactions with enzyme active sites via proximity of nitrogen and sulfur atoms. In contrast, hydantoin analogs lack this isomer-driven stabilization, resulting in lower inhibitory activity against kinases like KDR .

Polythis compound

Polythis compound, a polymerized form, exhibits tunable physicochemical properties for specialized applications:

  • Antimicrobial Efficacy: Polythis compound nanoparticles demonstrated MIC values of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming monomeric this compound derivatives (MIC = 8–16 µg/mL) .
  • Polymerization Reactivity: this compound initiates thiirane ring-opening polymerization, a feature absent in non-sulfur-containing analogs like barbiturates .

Barbiturates and Thiobarbiturates

Inhibition studies on L,L-diaminopimelate aminotransferase (DapL) revealed divergent selectivity:

  • Enzyme Inhibition: this compound-based inhibitors (e.g., compound 897927) selectively targeted DapL over ENPEP (IC50 = 4.7 µM vs. >250 µM), whereas thiobarbiturates showed non-selective inhibition .

Azulene Derivatives

This compound's electrochemical properties are modulated by substituents:

  • Cation Affinity: Azulene-substituted this compound (R1) exhibited a dipole moment of 1.08 D, enabling high cation affinity for sensor applications. In contrast, diethylaminobenzylidene this compound (R2, dipole = 1.61 D) showed broader redox activity but lower metal-ion selectivity .

Key Research Findings and Implications

  • Anticancer Activity: Quinazolinone-rhodanine hybrids (e.g., compound 9c) induced caspase-3 cleavage in HL-60 cells at 50 µM and ROS accumulation in HT-1080 cells at 10 µM, outperforming non-hybridized thiazolidinediones .
  • Selectivity in Drug Design : Substituent position critically affects activity. For example, fluorination at C-8 in this compound-enhanced Factor XIa inhibition (IC50 = 0.8 µM for 12g), while N-substitution abolished activity .

Table 2: Antimicrobial Activity of Select this compound Derivatives

Compound Target Pathogen MIC (µg/mL) Reference
9c MRSA 1.0 [22]
5a S. pneumoniae 1.95 [10]
Polythis compound MRSA 2.0 [4]

Preparation Methods

Dithiocarbamate Method

The dithiocarbamate method, one of the oldest approaches, involves the reaction of carbon disulfide (CS₂) with amines and α-chlorocarboxylic acids. For instance, glycine reacts with CS₂ in the presence of ammonium hydroxide to form a dithiocarbamate intermediate, which subsequently cyclizes with sodium chloroacetate under acidic conditions to yield rhodanine. While this method is well-documented, its reliance on CS₂—a toxic and volatile reagent—limits its suitability for large-scale industrial applications.

Holmberg Method

The Holmberg method employs bis(carboxymethyl)-trithiocarbonate (thiocarbonyl-bis-thioglycolic acid) reacting with primary amines. This pathway avoids CS₂ but requires stringent conditions, including elevated temperatures and prolonged reaction times. Despite its historical relevance, the method has been largely supplanted by more efficient alternatives.

Thiocyanate-Based Approach

Thiocyanate derivatives react with α-halogenocarboxylic acids to construct the this compound core. For example, potassium thiocyanate and chloroacetic acid undergo nucleophilic substitution, followed by cyclization in acidic media. This method offers moderate yields (50–65%) but faces challenges in regioselectivity and byproduct formation.

Modern One-Step Synthesis

A breakthrough in this compound synthesis was achieved through a one-step protocol using thioureas and thioglycolic acid catalyzed by protic acids (e.g., HCl). The reaction proceeds via nucleophilic attack of the thiourea sulfur on thioglycolic acid, followed by cyclodehydration. Key advantages include:

  • Atom economy : Utilizes stoichiometric equivalents of reactants.

  • Operational simplicity : Conducted in toluene at 110°C, with yields exceeding 80%.

  • Versatility : Accommodates N-aryl thioureas to produce N-aryl rhodanines without intermediate isolation.

Experimental Procedure :

  • Combine thiourea (10 mmol), thioglycolic acid (10 mmol), and HCl (12 mmol) in toluene.

  • Reflux at 110°C for 4–6 hours.

  • Quench with water, extract with toluene, and purify via silica gel chromatography.

Carbon Disulfide-Free Processes

Patent WO2007074390A2

This patent outlines a CS₂-free route to this compound-3-acetic acid, a key intermediate for the antidiabetic drug Epalrestat. The process involves:

  • Step 1 : Methylation of glycine with methanol/HCl to form methyl glycinate.

  • Step 2 : Reaction with chloroacetyl chloride to yield methyl[(chloroacetyl)amino]acetate.

  • Step 3 : Cyclization using NaOMe in aqueous medium.

  • Step 4 : Hydrolysis with HCl to afford this compound-3-acetic acid.

Advantages :

  • Eliminates hazardous CS₂, enhancing workplace safety.

  • Scalable for industrial production with consistent yields (70–75%).

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
DithiocarbamateCS₂, glycine, chloroacetic acidAqueous, RT60–70%Established protocolUses toxic CS₂
One-Step SynthesisThiourea, thioglycolic acid, HCl110°C, toluene>80%Atom-economical, one-potRequires acid catalyst
CS₂-Free PatentGlycine derivatives, NaOMe, HClReflux, aqueous70–75%Industrial scalability, safeMulti-step, longer synthesis time

Q & A

Q. What are the common synthetic routes for rhodanine derivatives in medicinal chemistry?

this compound derivatives are typically synthesized via Knoevenagel condensation, where aldehydes react with this compound acetic acid under microwave irradiation (100 W, 150°C) in the presence of piperidine as a catalyst. This method yields 5-arylidene this compound derivatives with high efficiency (81–94% yield in 2–3 minutes) . Alternative routes include functionalizing the this compound core with thienopyrimidine or benzylidene groups to enhance biological activity, as demonstrated in antioxidant studies .

Q. How can researchers evaluate the antioxidant potential of this compound-based compounds?

Antioxidant activity is assessed using three primary radical scavenging assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) : Measures hydrogen-donating capacity.
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) : Evaluates electron-transfer ability.
  • FRAP (Ferric Reducing Antioxidant Power) : Quantifies reduction of Fe³⁺ to Fe²⁺. Compounds like 5c and 5j (with electron-withdrawing groups at position-4 of the benzene ring) showed superior activity compared to ascorbic acid in these assays .

Q. What in vitro assays are typically used to assess the antimicrobial activity of this compound derivatives?

Standard methods include:

  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus and Escherichia coli.
  • Agar diffusion : Measures zone-of-inhibition diameters. Derivatives with 4-thiazolidinone moieties exhibit enhanced antibacterial effects, particularly when combined with pyrazole or triazole groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for anticancer activity?

  • Step 1 : Introduce substituents at key positions (e.g., benzylidene at C-5 or electron-withdrawing groups on aromatic rings) to modulate electronic and steric effects.
  • Step 2 : Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like prostate-specific membrane antigen (PSMA).
  • Step 3 : Validate predictions with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare with control compounds like docetaxel .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to specific biological targets?

  • Molecular docking : Identifies potential binding poses and interaction energies (e.g., hydrogen bonding with PSMA's catalytic pocket) .
  • 3D-QSAR (Quantitative Structure-Activity Relationship) : Utilizes CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Index Analysis) to correlate molecular fields with activity data .
  • MD simulations (Molecular Dynamics) : Assesses binding stability over time under physiological conditions.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Meta-analysis : Systematically compare experimental conditions (e.g., assay protocols, solvent systems, and cell lines) to identify variability drivers.
  • Reproducibility checks : Replicate studies under standardized conditions, controlling for factors like compound purity and assay temperature.
  • Mechanistic studies : Use techniques like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target engagement independently .

Methodological Considerations

Q. What strategies ensure the reproducibility of this compound-based drug discovery workflows?

  • Documentation : Detailed synthetic protocols (e.g., reaction time, catalyst loading) and characterization data (NMR, HPLC purity) must be archived .
  • Open data : Share raw assay data (e.g., IC₅₀ values) in repositories like Zenodo to enable cross-validation .
  • Collaborative validation : Partner with independent labs to confirm biological activity using blinded samples .

Q. How should researchers prioritize this compound derivatives for preclinical development?

  • Multi-parametric scoring : Rank compounds based on efficacy (IC₅₀), selectivity (toxicity to non-cancerous cells), and pharmacokinetic properties (e.g., LogP for solubility).
  • ADMET profiling : Use tools like SwissADME to predict absorption, distribution, metabolism, excretion, and toxicity .
  • In vivo models : Progress top candidates to rodent studies, focusing on bioavailability and therapeutic index .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodanine
Reactant of Route 2
Rhodanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.